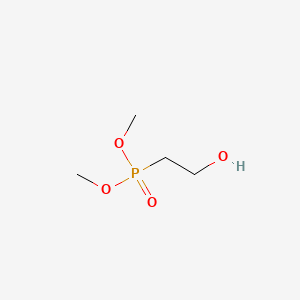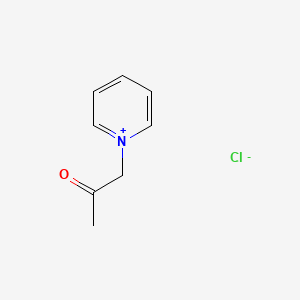
Thiophène-3-carbothioamide
Vue d'ensemble
Description
Thiophene-3-carbothioamide is a heterocyclic compound that features a thiophene ring substituted with a carbothioamide group at the third position. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry.
Applications De Recherche Scientifique
Thiophene-3-carbothioamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications.
Mécanisme D'action
Target of Action
Thiophene-3-carbothioamide is a compound that has been studied for its potential biological activities . The primary target of Thiophene-3-carbothioamide is the epidermal growth factor receptor tyrosine kinase domain (EGFR TK) protein . This protein plays a crucial role in the regulation of cell growth and differentiation.
Mode of Action
Thiophene-3-carbothioamide interacts with its target, the EGFR TK protein, by inhibiting its activity . This interaction is suggested through docking studies that assessed their binding scores and modes . The inhibition of EGFR TK protein can lead to a decrease in the abnormal growth of cells, which is a characteristic feature of cancer.
Result of Action
The molecular and cellular effects of Thiophene-3-carbothioamide’s action are primarily its inhibitory effects on the EGFR TK protein. This inhibition can lead to a decrease in cell growth and survival, particularly in cancer cells where EGFR TK is often overexpressed .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thiophene-3-carbothioamide can be synthesized through several methods, including:
Gewald Reaction: This involves the condensation of a thiophene derivative with a cyanoacetic ester and elemental sulfur in the presence of a base.
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide to form thiophene derivatives.
Fiesselmann Synthesis: This method involves the condensation of α-mercapto ketones with α-halo ketones to form thiophene derivatives.
Industrial Production Methods: Industrial production of thiophene-3-carbothioamide typically involves large-scale application of the Gewald reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Thiophene-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: Thiophene-3-carbothioamide can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of thiophene-3-carbothioamide can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiophene-3-carboxamide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Thiophene-3-carbothioamide sulfoxide, thiophene-3-carbothioamide sulfone.
Reduction: Thiophene-3-carboxamide.
Substitution: Various substituted thiophene derivatives.
Comparaison Avec Des Composés Similaires
Thiophene-3-carbothioamide can be compared with other thiophene derivatives such as:
Thiophene-2-carboxamide: Similar in structure but with the carbothioamide group at the second position.
Thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of a carbothioamide group.
Thiophene-3-carboxylic acid: Similar to thiophene-3-carbothioamide but with a carboxylic acid group.
Uniqueness: Thiophene-3-carbothioamide is unique due to its specific substitution pattern and the presence of the carbothioamide group, which imparts distinct chemical and biological properties compared to other thiophene derivatives.
Propriétés
IUPAC Name |
thiophene-3-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NS2/c6-5(7)4-1-2-8-3-4/h1-3H,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPMDKHZYQALNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370520 | |
| Record name | thiophene-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24044-76-6 | |
| Record name | thiophene-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1301926.png)












